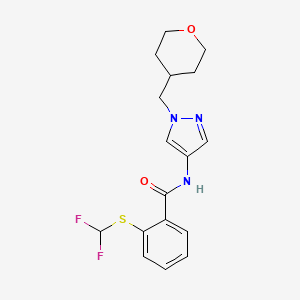

ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various ethyl carboxylate derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. These derivatives are often synthesized for their potential biological activities, such as antibacterial and immunobiological properties , or for their use in the synthesis of more complex heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, such as the three-component reaction described in the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature is another example of a synthesis method for ethyl carboxylate derivatives . These methods highlight the versatility and reactivity of ethyl carboxylate precursors in forming various heterocyclic structures.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (PMR) spectroscopy, and mass spectrometry . Additionally, X-ray crystallographic analysis is used to determine the crystal and molecular structure of certain derivatives, providing detailed insights into their geometry and intramolecular interactions, such as hydrogen bonding .

Chemical Reactions Analysis

The ethyl carboxylate derivatives undergo various chemical reactions, including cyclocondensation , ester exchange , and reactions with electrophilic reagents to form new compounds . These reactions are often selective and can lead to the formation of partially hydrogenated compounds or the introduction of new functional groups, expanding the chemical diversity of the derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of the compounds . The thermal properties are also of interest and can be studied using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), although such analyses are not detailed in the provided papers.

科学的研究の応用

Synthetic Pathways and Characterization

Development of Synthetic Methods : Research has focused on developing synthetic methods for related compounds, demonstrating the versatility of pyrrole derivatives in organic synthesis. For example, studies have reported on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of these methods in creating compounds with potential bioactivity (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).

Crystallographic and Spectroscopic Study : The aerial oxidation of substituted pyrroles has been investigated, leading to the isolation of specific oxidation products. These findings are critical for understanding the chemical behavior of pyrrole derivatives under various conditions (Cirrincione, Dattolo, Almerico, Aiello, Jones, Dawes, & Hursthouse, 1987).

Chemical Transformations : Explorations into the chemistry of related compounds have led to the discovery of various transformations, providing insight into the reactivity and potential applications of these chemicals in further synthetic endeavors (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Biological Activities

Cytotoxicity Studies : Several studies have evaluated the cytotoxic activities of pyrrole and pyrazole derivatives against various cancer cell lines. These investigations are fundamental for assessing the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).

Antioxidant and Anti-inflammatory Activities : Research on secondary metabolites from mollusks has revealed compounds with significant antioxidant and anti-inflammatory activities, underscoring the potential of natural and synthetic pyrrole derivatives in developing new therapeutic agents (Chakraborty & Joy, 2019).

作用機序

特性

IUPAC Name |

ethyl 5-[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-4-31-24(29)19-15(2)26-21(20(19)16-10-6-5-7-11-16)22(27)23(28)25-14-17-12-8-9-13-18(17)30-3/h5-13,26H,4,14H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNUKIIQKIFSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)

![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)